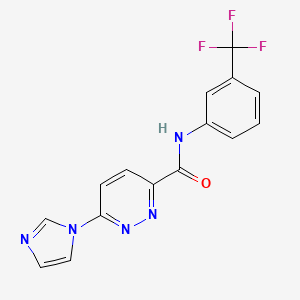

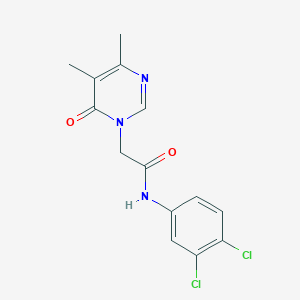

5-bromo-2-chloro-N-((5-methylisoxazol-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-bromo-2-chloro-N-((5-methylisoxazol-4-yl)methyl)benzamide” is a chemical compound. It is related to a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

Synthesis Analysis

The synthesis of this compound involves a series of steps. In one study, dimethyl terephthalate was used as the raw starting material, and the compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .Molecular Structure Analysis

The molecular structure of “5-bromo-2-chloro-N-((5-methylisoxazol-4-yl)methyl)benzamide” is represented by the linear formula C8H7BrClNO . The InChI code for this compound is 1S/C8H7BrClNO/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12) .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-bromo-2-chloro-N-((5-methylisoxazol-4-yl)methyl)benzamide” include a molecular weight of 248.51 . It is a solid at room temperature .Scientific Research Applications

SGLT2 Inhibitors for Diabetes Therapy

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: , a derivative of the compound , is a key intermediate in the synthesis of SGLT2 inhibitors . These inhibitors are a class of medications used in diabetes treatment that work by preventing glucose reabsorption in the kidneys, leading to glucose excretion through urine and thus lowering blood sugar levels. The compound has been involved in practical process scale-up for manufacturing therapeutic SGLT2 inhibitors, showing its significance in the pharmaceutical industry.

Antiviral Activity

Indole derivatives, which share a similar structural motif with 5-bromo-2-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide , have been reported to possess antiviral activities . These compounds can bind with high affinity to multiple receptors, which is useful in developing new derivatives with potential antiviral properties. This suggests that the compound could be a precursor or a structural inspiration for new antiviral agents.

Anti-inflammatory Applications

The indole scaffold, which is structurally related to the compound, is known for its anti-inflammatory properties . By extension, 5-bromo-2-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide could be utilized in the synthesis of new anti-inflammatory drugs, contributing to treatments for conditions like arthritis and other inflammatory diseases.

Anticancer Research

Compounds with an indole base are also recognized for their anticancer activities . The ability of such compounds to interfere with cancer cell proliferation and survival pathways makes them valuable in cancer research. As a result, our compound could play a role in the development of new anticancer drugs.

Antimicrobial and Antibacterial Agents

The structural similarity to indole derivatives suggests that 5-bromo-2-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide may have applications in creating antimicrobial and antibacterial agents . These applications are crucial in the fight against drug-resistant bacteria and the development of new antibiotics.

Antidiabetic Drug Development

Given the role of related compounds in SGLT2 inhibitor development, there is potential for 5-bromo-2-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide to be used in the synthesis of other antidiabetic medications . This could lead to new treatments that offer different mechanisms of action or improved efficacy compared to existing drugs.

Antimalarial and Antitubercular Drugs

Indole derivatives have shown promise in antimalarial and antitubercular drug development . The compound could contribute to the synthesis of drugs targeting these diseases, which remain significant global health challenges.

Future Directions

The future directions for “5-bromo-2-chloro-N-((5-methylisoxazol-4-yl)methyl)benzamide” could involve its use in the development of new antidiabetic drugs, given its role as a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . These inhibitors are currently in preclinical and phase I studies for diabetes therapy .

properties

IUPAC Name |

5-bromo-2-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrClN2O2/c1-7-8(6-16-18-7)5-15-12(17)10-4-9(13)2-3-11(10)14/h2-4,6H,5H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMQZDYAMIIWIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)C2=C(C=CC(=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-chloro-N-((5-methylisoxazol-4-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Morpholineethanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2776992.png)

![1-Ethyl-1h,4h,6h,7h-pyrano[3,4-d]imidazole hydrochloride](/img/structure/B2776997.png)

![N-[[4-(2-Methylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2776999.png)

![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-phenethylpropanamide](/img/structure/B2777001.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2777002.png)

![ethyl 2-(2-((4-(2,5-dimethylphenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2777008.png)